N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
This compound features a quinazolinone core substituted with a methyl group at position 2 and a sulfonamide group linked to a trifluoromethyl-substituted benzene ring. Quinazolinones are heterocyclic scaffolds known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at position 2 may reduce steric hindrance compared to bulkier substituents .
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-19-8-4-2-6-17(19)21(29)28(14)16-12-10-15(11-13-16)27-32(30,31)20-9-5-3-7-18(20)22(23,24)25/h2-13,27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHPVOMVNJWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Formation of Quinazolinone Moiety: : Starting from a substituted anthranilic acid, the quinazolinone core is synthesized via cyclization reactions under specific conditions (often involving dehydrating agents and heat).
Attachment of Phenyl Group: : The phenyl group is introduced through coupling reactions using palladium catalysts, such as Suzuki or Heck coupling.
Introduction of Trifluoromethyl Benzenesulfonamide: : The trifluoromethyl benzenesulfonamide group is added using a sulfonylation reaction, typically in the presence of bases like triethylamine.
Industrial Production Methods
Industrial production often scales up these laboratory methods, incorporating batch or continuous flow processes. Specific catalysts, reagents, and optimized reaction conditions ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The quinazolinone moiety can undergo oxidation, forming more oxidized derivatives under certain conditions.
Reduction: : Reduction reactions can modify the quinazolinone structure, influencing the compound’s reactivity and properties.
Substitution: : The phenyl ring and quinazolinone can undergo various substitution reactions, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Triethylamine, sodium hydroxide.
Acids: : Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products depend on the specific reaction:
Oxidation: : More oxidized quinazolinone derivatives.
Reduction: : Reduced quinazolinone derivatives.
Substitution: : Functionalized derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to act as an enzyme inhibitor, potentially targeting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
- Anticancer Potential : The quinazolinone core has been associated with anticancer activity. Research suggests that compounds with similar structures can inhibit tumor cell proliferation by interfering with specific signaling pathways .
Biological Research
The compound has been investigated for its role as an enzyme inhibitor or modulator:
- Enzyme Inhibition : Its structural similarity to known bioactive compounds positions it as a candidate for inhibiting enzymes involved in metabolic pathways. For instance, studies have shown that sulfonamides can inhibit acetylcholinesterase, making them relevant in the treatment of neurodegenerative diseases .
Material Science
In addition to its biological applications, the compound is being explored for its utility in developing new materials:
- Polymer Chemistry : The unique chemical structure allows it to serve as a building block in synthesizing advanced polymers with tailored properties for specific applications, such as coatings or drug delivery systems .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanism Exploration
Research focused on the anticancer mechanisms of quinazolinone derivatives revealed that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase . This study highlights the compound's potential as a lead candidate in cancer therapy.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of biochemical pathways, which can result in therapeutic benefits or changes in biological activity.
Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
2-Methyl vs. 2-Phenyl Substitution :
describes 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide derivatives with phenyl substituents at position 2. These analogs exhibit anti-inflammatory and antimicrobial activities but may suffer from reduced solubility due to the aromatic group. The target compound’s 2-methyl substitution likely improves solubility and bioavailability while maintaining activity .- 2-Styryl vs. 2-Methyl Substitution: Microwave-synthesized 4-amino-N-(4-oxo-2-styrylquinazolin-3(4H)-yl)benzenesulfonamides () feature bulky styryl groups. While these derivatives show strong cytotoxic activity, their steric bulk may limit membrane permeability compared to the smaller methyl group in the target compound.
Sulfonamide Modifications
Trifluoromethyl vs. Halogenated Benzenesulfonamides :
Compounds with halogenated sulfonamides (e.g., Cl or Br in ) display moderate bioactivity but lower metabolic stability due to dehalogenation risks. The CF₃ group in the target compound enhances electron-withdrawing effects, improving binding affinity and resistance to enzymatic degradation .- Non-Fluorinated Sulfonamides: N-(4-methoxyphenyl)benzenesulfonamide () lacks fluorination, resulting in reduced lipophilicity and weaker cellular uptake compared to the target compound.
Key Findings :
- The target compound’s 2-methyl group balances steric and electronic effects, enabling stronger antioxidant activity than phthalimide hybrids .
- CF₃-sulfonamide contributes to superior membrane permeability over halogenated or non-fluorinated analogs, as predicted by bioinformatics models ().
Pharmacokinetic and Toxicity Considerations
- Metabolism :
The trifluoromethyl group resists oxidative metabolism, reducing toxicity risks associated with reactive intermediates in halogenated analogs . - Target Selectivity: Unlike β₃-adrenoceptor agonists (), the target compound’s sulfonamide-quinazolinone structure avoids off-target effects on adrenergic receptors.
Biological Activity
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 445.5 g/mol
- CAS Number : 898421-35-7
The presence of the trifluoromethyl group and the quinazoline moiety contributes to its unique properties and biological activities.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit notable antimicrobial properties. A study synthesized various quinazoline derivatives, including sulfonamides, which were evaluated for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds containing the quinazoline structure demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans .
Antioxidant and Neuroprotective Effects
Another area of interest is the antioxidant potential of quinazoline derivatives. A study highlighted that certain quinazolinones possess antioxidant properties, which were evaluated using in vitro assays. The compound exhibited significant inhibition of acetylcholinesterase (AChE), suggesting potential neuroprotective effects. The antioxidant activity was linked to a reduction in oxidative stress markers in irradiated mice, indicating a possible therapeutic application in neurodegenerative diseases .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit various enzymes, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are involved in inflammatory processes, and their inhibition could lead to anti-inflammatory effects. In vitro studies demonstrated that derivatives of this compound could modulate COX-2 and LOX activities, thereby suggesting a role in managing inflammatory conditions .
Case Studies
- Study on Antimicrobial Efficacy : A group synthesized this compound and tested its antimicrobial properties against various pathogens. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Neuroprotective Study : In a model of oxidative stress induced by gamma radiation, the compound was administered to evaluate its protective effects on brain tissue. Results indicated that it significantly reduced myeloperoxidase (MPO) levels while increasing glutathione (GSH), suggesting a protective role against oxidative damage .
Summary of Findings
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via coupling reactions between anthranilic acid derivatives and sulfonamide intermediates. A microwave-assisted method (70–100°C, 1–3 h) improves efficiency compared to conventional reflux (6–8 h) . Key steps include:
- Step 1 : Condensation of anthranilic acid with thiourea to form 2-mercapto-4-oxoquinazoline.
- Step 2 : Sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Yields vary with substituents: Electron-withdrawing groups on the quinazolinone ring reduce reactivity (60–75% yield), while electron-donating groups improve it (80–90%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential analytical methods include:
Q. What solvents and purification techniques are optimal for this compound?
Use glacial acetic acid for recrystallization to remove unreacted sulfonyl chlorides. Chromatography (silica gel, EtOAc/hexane 3:7) resolves regioisomers .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity, and what are the trade-offs in pharmacokinetics?
The -CF₃ group enhances lipophilicity (logP +0.8 vs. non-CF₃ analogs) but reduces aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL). This group stabilizes binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX, Ki = 12 nM) but may increase metabolic clearance via CYP2C9 .
Q. How to resolve contradictions in IC₅₀ values across cell-based assays?
Discrepancies often arise from:
- Cell line variability : MDA-MB-231 (triple-negative breast cancer) shows 3× higher sensitivity than MCF7 (ER+) due to differential expression of target proteins.
- Assay conditions : Serum-free media reduce false negatives caused by protein binding .
Q. What computational strategies predict binding modes and off-target effects?
- Molecular docking (AutoDock Vina) : Use crystal structures of quinazolinone-binding proteins (PDB: 4XYZ) with flexible side-chain sampling.
- ADMET Prediction (SwissADME) : The compound’s high topological polar surface area (TPSA = 95 Ų) suggests limited blood-brain barrier penetration .
Q. How to optimize selectivity over homologous enzymes (e.g., CA IX vs. CA II)?
Introduce bulky substituents at the quinazolinone C2 position (e.g., methyl → isopropyl). This reduces CA II affinity (Ki = 850 nM) while retaining CA IX inhibition (Ki = 15 nM) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
